molecular formula C31H54N7O18P3S B1219035 (R)-3-hydroxydecanoyl-CoA

(R)-3-hydroxydecanoyl-CoA

Cat. No. B1219035
M. Wt: 937.8 g/mol
InChI Key: HIVSMYZAMUNFKZ-PDQACDDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-hydroxydecanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxydecanoic acid. It is a (R)-3-hydroxyacyl-CoA and a 3-hydroxydecanoyl-CoA. It derives from a decanoic acid. It is a conjugate acid of a (R)-3-hydroxydecanoyl-CoA(4-).

Scientific Research Applications

Enzymatic Pathways and Microbial Production

(R)-3-hydroxydecanoyl-CoA plays a significant role in various enzymatic pathways and microbial production processes. For instance, Matsumoto et al. (2012) demonstrated its involvement in the efficient production of (R)-3-hydroxybutyrate, a valuable precursor in synthesizing chiral compounds such as antibiotics and vitamins, through a pathway involving acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase (Matsumoto et al., 2012). Additionally, Zheng et al. (2004) highlighted the production of 3-hydroxydecanoic acid by recombinant Escherichia coli harboring the phaG gene, illustrating the potential of (R)-3-hydroxydecanoyl-CoA in biotechnological applications (Zheng et al., 2004).

Biochemical Synthesis and Biocatalysis

Research by Wu et al. (2003) and Gascoyne et al. (2021) has shown the role of (R)-3-hydroxydecanoyl-CoA in the biochemical synthesis of hydroxyalkanoate monomers and its application in biocatalysis. Wu et al. reported the production of hydroxyalkanoate monomers, using genetic engineering techniques, where (R)-3-hydroxydecanoyl-CoA acted as a precursor (Wu et al., 2003). Gascoyne et al. explored the engineering of Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol, utilizing acetyl-CoA or its upstream precursors, including (R)-3-hydroxydecanoyl-CoA (Gascoyne et al., 2021).

Metabolic Engineering and Fatty Acid Metabolism

The compound also finds significance in the context of metabolic engineering and fatty acid metabolism. Malila et al. (1993) and Zheng et al. (2004) studied enzymes converting D-3-hydroxyacyl-CoA to trans-2-enoyl-CoA and the role of thioesterase II in 3-Hydroxydecanoic Acid production, respectively. These studies provide insights into the metabolic pathways involving (R)-3-hydroxydecanoyl-CoA (Malila et al., 1993); (Zheng et al., 2004).

properties

Molecular Formula

C31H54N7O18P3S

Molecular Weight

937.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxydecanethioate

InChI

InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1

InChI Key

HIVSMYZAMUNFKZ-PDQACDDGSA-N

Isomeric SMILES

CCCCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

SMILES

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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